molecular formula C6H5KN2O3 B1406671 potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate CAS No. 1803599-21-4

potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate

Cat. No.: B1406671
CAS No.: 1803599-21-4
M. Wt: 192.21 g/mol
InChI Key: YRDCDQSEHPYJKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate typically involves the reaction of 1-methylimidazole with glyoxylic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1-methylimidazole+glyoxylic acid+KOHpotassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate\text{1-methylimidazole} + \text{glyoxylic acid} + \text{KOH} \rightarrow \text{this compound} 1-methylimidazole+glyoxylic acid+KOH→potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-(1-methyl-1H-imidazol-5-yl)-2-hydroxyacetate.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-2-carboxylic acid: Similar structure but lacks the potassium ion and oxo group.

    1-methylimidazole: Lacks the oxoacetate group.

    2-(1H-imidazol-5-yl)-2-oxoacetate: Similar structure but lacks the methyl group on the imidazole ring.

Uniqueness

Potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate is unique due to the presence of both the potassium ion and the oxoacetate group, which confer specific chemical properties and reactivity. The methyl group on the imidazole ring also contributes to its distinct characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;2-(3-methylimidazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.K/c1-8-3-7-2-4(8)5(9)6(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDCDQSEHPYJKT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 2
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 6
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.